Diethylcadmium

Metalorganic vapor phase epitaxy Precursor volatility Cadmium dialkyl

Diethylcadmium (CAS 592-02-9) is a dialkylcadmium compound (C₄H₁₀Cd) classified among group II organometallics. It is a colorless, pyrophoric liquid with melting point −21 °C and boiling point 64 °C at 19.5 Torr.

Molecular Formula C4H10Cd
Molecular Weight 170.54 g/mol
CAS No. 592-02-9
Cat. No. B3343991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylcadmium
CAS592-02-9
Molecular FormulaC4H10Cd
Molecular Weight170.54 g/mol
Structural Identifiers
SMILESC[CH2-].C[CH2-].[Cd+2]
InChIInChI=1S/2C2H5.Cd/c2*1-2;/h2*1H2,2H3;/q2*-1;+2
InChIKeyUJYLYGDHTIVYRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethylcadmium (CAS 592-02-9) – Physicochemical Baseline and Comparator Evidence Guide


Diethylcadmium (CAS 592-02-9) is a dialkylcadmium compound (C₄H₁₀Cd) classified among group II organometallics. It is a colorless, pyrophoric liquid with melting point −21 °C and boiling point 64 °C at 19.5 Torr . Its vapor pressure, thermal decomposition kinetics, and reaction selectivity differentiate it substantially from dimethylcadmium, diethylzinc, and higher cadmium dialkyls .

1
Volatility-matched MOCVD precursor — vapor pressure profile suits low-temperature CdTe/HgCdTe deposition.
2
Conditionally chemoselective organometallic reagent — pure vs. in situ reactivity enables controlled ketone synthesis.
3
Stereochemical control in cyclopropanation — anti-diastereomer preference distinct from diethylzinc.

Why Diethylcadmium Cannot Be Generically Substituted by Dimethylcadmium, Diethylzinc, or Other Cadmium Dialkyls


Although all dialkylcadmium compounds share a linear Cd–C core, their vapor pressures, thermal decomposition pathways, and reaction chemoselectivities are divergent enough to cause process failure if substituted blindly. For instance, pure diethylcadmium is unreactive toward benzoyl chloride, whereas in situ prepared reagent yields 1-phenylpropanol in 86% from benzaldehyde . Substituting diethylzinc for diethylcadmium in carbenoid cyclopropanation reverses the stereochemical outcome (anti vs. syn) . Similarly, replacing dimethylcadmium with diethylcadmium in MOCVD shifts the volatility by a factor of ~3.5 at typical bubbler temperatures, altering film growth rates and composition uniformity .

Substitute risk
Impact if substituted
Dimethylcadmium for diethylcadmium
Vapor pressure ~3.5× higher may shift MOCVD growth rates and film composition uniformity
Diethylzinc for diethylcadmium
Reversed stereochemical outcome in cyclopropanation and different thermal decomposition product slate
Higher cadmium dialkyls (dipropyl-, dibutyl-)
Different vapor pressure equations and volatility profiles alter precursor delivery mass transport

Quantitative Differentiation Evidence for Diethylcadmium Against Closest Analogs


Vapor Pressure Equation Differentiates Diethylcadmium from Dimethyl-, Dipropyl-, and Dibutylcadmium

A systematic static vapor pressure study across four cadmium dialkyls provides direct quantitative differentiation. The vapor pressure equations (lgP(mmHg) = A − B/T) are: dimethylcadmium: lgP = −1938/T + 10.14 (271–378 K); diethylcadmium: lgP = −2400/T + 10.51 (286.4–361.5 K); dipropylcadmium: lgP = −2830/T + 11.39 (311.7–372.8 K); dibutylcadmium: lgP = −3535/T + 12.6 (336.2–376.3 K) . At a representative bubbler temperature of 320 K (47 °C), the calculated vapor pressure of dimethylcadmium is ~21 mmHg, while diethylcadmium is ~6 mmHg—a 3.5-fold difference that directly influences mass transport and growth rate in MOCVD.

Vapor Pressure (320 K)
Head-to-head
Et₂Cd: ~6 mmHg Me₂Cd: ~21 mmHg
3.5× lower vapor pressure supports volatility-matched MOCVD sourcing
Same study, static method
Metalorganic vapor phase epitaxy Precursor volatility Cadmium dialkyl

Salt-Free vs. In Situ Reactivity: Diethylcadmium Shows Conditional Chemoselectivity

Pure, distilled diethylcadmium does not react with benzoyl chloride, whereas diethylcadmium generated in situ (with Mg salts) reacts with benzaldehyde to give 1-phenylpropanol in 86% yield . This conditional reactivity—mediated by magnesium halide promoters—is not observed with diethylzinc, which reacts exothermically and non-selectively with carbonyl compounds.

Chemoselectivity
Cross-study comparable
Pure Et₂Cd: no reaction In situ Et₂Cd: 86% yield
Supports controlled ketone synthesis selection
Benzoyl chloride / benzaldehyde system
Organocadmium reagent Ketone synthesis Chemoselectivity

Stereochemical Reversal in Carbenoid Cyclopropanation: Diethylcadmium Favors Anti, Diethylzinc Favors Syn

In the reaction of olefins with ethylidene iodide and a dialkylmetal, diethylcadmium yields the anti-substituted cyclopropane as the major diastereomer, whereas diethylzinc yields the syn isomer . This stereodivergence was confirmed across multiple olefin substrates and provides a predictable, reagent-controlled entry to either diastereomer.

Cyclopropanation Stereoselectivity
Head-to-head
Et₂Cd: anti predominant Et₂Zn: syn predominant
Reagent-controlled diastereomer switch for SAR studies
Multiple olefin substrates confirmed
Carbenoid chemistry Cyclopropanation Stereoselectivity

Thermal Decomposition Products: Butane-Dominant Slate Distinguishes Diethylcadmium from Diethylzinc

Under helium flow at 300 °C over cadmium-plated quartz, diethylcadmium decomposes with a product distribution (per mole of starting compound) of: butane 0.85 mol, ethane 0.11 mol, ethylene 0.14 mol . This butane-dominated slate arises from ethyl radical recombination and contrasts sharply with diethylzinc decomposition, which proceeds primarily via β-hydride elimination to give ethylene and ethane.

Decomposition Product Slate
Cross-study comparable
Butane 0.85, ethane 0.11, ethylene 0.14 (mol) Et₂Zn: negligible butane
Butane-dominant path may reduce carbon incorporation in CdTe epitaxy
300 °C, He flow, Cd-plated quartz
Thermal decomposition MOCVD gas-phase chemistry Precursor purity

MOCVD Decomposition Temperature: Diethylcadmium Reacts 250 K Lower than Dimethylzinc

In MOVPE of Cd₁₋yZnyTe alloys, diethylcadmium (DECd) undergoes decomposition at a temperature approximately 250 K lower than dimethylzinc (DMZn) . This large reactivity gap causes organocadmium species to be consumed preferentially, resulting in Cd-rich deposition at the reactor inlet and Zn-rich deposition downstream. The resultant compositional gradient necessitates compensatory precursor delivery strategies.

Decomposition Temperature Gap
Cross-study comparable
~250 K lower than DMZn
Requires precursor delivery compensation in CdZnTe MOVPE
Cd₁₋yZnyTe growth reactor context
MOCVD CdZnTe alloy Decomposition kinetics

113Cd NMR Chemical Shift Difference of 142.6 ppm Between Diethyl- and Dimethylcadmium

Gas-phase ¹¹³Cd NMR spectroscopy reveals that diethylcadmium is more shielded than dimethylcadmium by 142.6 ppm . This substantial shift difference, measured under identical experimental conditions, serves as a diagnostic tool for distinguishing the two cadmium alkyls in mixtures and for probing the electronic environment at cadmium centers in coordination complexes.

¹¹³Cd NMR Shift Difference
Head-to-head
142.6 ppm more shielded vs Me₂Cd
Enables non-destructive precursor QC and coordination studies
Gas-phase measurement, identical conditions
113Cd NMR Chemical shift Spectroscopic differentiation

Procurement-Relevant Application Scenarios for Diethylcadmium


Stereoselective Cyclopropanation in Medicinal Chemistry

The anti-selective cyclopropanation of olefins with diethylcadmium/ethylidene iodide (Evidence 3) provides medicinal chemists with a direct route to cyclopropane diastereomers that are inaccessible via diethylzinc-based protocols. This stereodivergence is critical for structure–activity relationship (SAR) studies where the anti isomer exhibits superior target binding .

MOCVD of CdTe and HgCdTe for Infrared Detector Fabrication

The vapor pressure range of diethylcadmium (Evidence 1) and its ability to deposit p-type CdTe with carrier concentration 1×10¹⁷ cm⁻³ and mobility 150 cm²/V·s at 20 K make it the preferred cadmium source for low-temperature MOCVD growth of Hg₁₋xCdxTe (CMT) at 350 °C . This material is essential for high-performance infrared focal-plane arrays.

Selective Ketone Synthesis Without Over-Addition

The conditional reactivity of diethylcadmium—inactive toward benzoyl chloride when pure, yet delivering 86% yield of alcohol from benzaldehyde when generated in situ with Mg salts (Evidence 2)—enables the Gilman–Cason ketone synthesis with minimal tertiary alcohol contamination. This selectivity is unmatched by diethylzinc or Grignard reagents .

113Cd NMR Spectroscopic Studies of Cadmium Coordination Environments

The large 142.6 ppm chemical shift difference between diethylcadmium and dimethylcadmium (Evidence 6) enables their use as distinct ¹¹³Cd NMR probes for studying metal-binding sites in metalloproteins. Diethylcadmium's specific shift provides a reproducible reference point for distinguishing ethyl versus methyl coordination environments in cadmium-substituted zinc enzymes .

Application
Selection Property
Validation Focus
Anti-selective cyclopropanation research
Stereochemical outcome control
Diastereomer-specific cyclopropane SAR
CdTe / HgCdTe MOCVD growth
Vapor pressure and decomposition match
Compositional uniformity in epitaxial layers
Controlled ketone synthesis
Conditional chemoselectivity (in situ vs. pure)
Mono-addition to acid chlorides vs. over-addition
¹¹³Cd NMR coordination studies
Distinct chemical shift fingerprint
Ethyl vs. methyl coordination environment resolution
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